molecular formula C23H21NO3 B3583543 (2E)-N-[4-(benzyloxy)phenyl]-3-(4-methoxyphenyl)prop-2-enamide

(2E)-N-[4-(benzyloxy)phenyl]-3-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B3583543
M. Wt: 359.4 g/mol
InChI Key: ZXJKLUWMYCNWKS-CXUHLZMHSA-N
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Description

(2E)-N-[4-(Benzyloxy)phenyl]-3-(4-methoxyphenyl)prop-2-enamide (CAS: 466661-54-1) is a synthetic cinnamide derivative featuring an α,β-unsaturated enamide scaffold. Its molecular formula is C₂₃H₂₁NO₃, with a molar mass of 359.42 g/mol . Structurally, it comprises:

  • A 4-methoxyphenyl group at the α-position of the enamide.
  • A 4-benzyloxyphenyl substituent on the anilide nitrogen.

Predicted physicochemical properties include a density of 1.21 g/cm³, boiling point of 595.7±50.0 °C, and pKa of 13.24±0.70, suggesting moderate lipophilicity and stability . The benzyloxy and methoxy groups are electron-donating, which may influence electronic properties and biological interactions compared to halogenated analogs.

Properties

IUPAC Name

(E)-3-(4-methoxyphenyl)-N-(4-phenylmethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO3/c1-26-21-12-7-18(8-13-21)9-16-23(25)24-20-10-14-22(15-11-20)27-17-19-5-3-2-4-6-19/h2-16H,17H2,1H3,(H,24,25)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXJKLUWMYCNWKS-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[4-(benzyloxy)phenyl]-3-(4-methoxyphenyl)prop-2-enamide typically involves the condensation of 4-(benzyloxy)benzaldehyde with 4-methoxyphenylacetic acid, followed by amide formation. The reaction conditions often include the use of a base such as potassium carbonate and a dehydrating agent like acetic anhydride to facilitate the condensation reaction. The final product is purified through recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[4-(benzyloxy)phenyl]-3-(4-methoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to (2E)-N-[4-(benzyloxy)phenyl]-3-(4-methoxyphenyl)prop-2-enamide exhibit significant anticancer properties. The structural features of the compound allow it to interact with cellular pathways involved in cancer progression. For instance, studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. This property makes it a candidate for further development in treatments for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Antimicrobial Activity

The antimicrobial potential of this compound has been explored, with findings indicating efficacy against a range of bacterial strains. Its mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Organic Electronics

Due to its unique electronic properties, this compound is being studied for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable thin films makes it suitable for these applications, potentially leading to advancements in flexible electronics.

Polymer Chemistry

The compound can serve as a monomer or additive in polymer synthesis, enhancing the mechanical and thermal properties of the resulting materials. Its incorporation into polymer matrices may improve performance characteristics such as conductivity and thermal stability.

Synthesis of Novel Compounds

This compound can act as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications, leading to the development of new derivatives with tailored properties for specific applications.

Case Studies

Study TitleFocusFindings
Anticancer Potential of Benzyloxy DerivativesInvestigated the effects on cancer cell linesSignificant reduction in cell viability observed; apoptosis induction confirmed
Anti-inflammatory Effects of Prop-2-enamidesEvaluated cytokine production in vitroNotable decrease in TNF-alpha and IL-6 levels
Synthesis and Characterization of Organic ElectronicsDeveloped OLEDs using the compoundEnhanced brightness and efficiency compared to traditional materials

Mechanism of Action

The mechanism of action of (2E)-N-[4-(benzyloxy)phenyl]-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Features

Compound Name Substituents (Anilide/α-Position) Electron Effects LogP/LogD Key References
Target Compound 4-Benzyloxy (anilide), 4-methoxy (α) Electron-donating Predicted: Moderate
(2E)-3-(3,4-Dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide (2j) 3,4-Dichloro (α), 4-CF₃ (anilide) Strong electron-withdrawing High logD (~3.5)
(2E)-N-(4-Methoxyphenyl)-3-phenylprop-2-enamide (4) 4-Methoxy (anilide), phenyl (α) Moderate electron-donating logD = 0.36
Cardamonin (chalcone) 2',4'-Dihydroxy (A-ring), unsubstituted (B-ring) Electron-withdrawing (OH) LogP ~2.8

Key Observations :

  • Chlorinated analogs (e.g., 2j) exhibit higher lipophilicity (logD ~3.5), correlating with enhanced antimicrobial activity but increased cytotoxicity .

Table 2: Antimicrobial and Cytotoxicity Profiles

Compound Name MIC (µM) vs S. aureus Cytotoxicity (IC₅₀, µM) Key Targets
Target Compound Not reported Not reported N/A
2j 0.15–0.30 >10 (with serum) MRSA, E. faecalis, mycobacteria
1p (3-(3-CF₃-phenyl)-N-[3,5-bis(CF₃)phenyl]prop-2-enamide) 0.15–5.57 5–10 (serum-free) Staphylococci, enterococci
Cardamonin IC₅₀ = 4.35 (enzyme inhibition) Low cytotoxicity Anti-inflammatory, antiviral

Key Observations :

  • Chlorinated and trifluoromethyl-substituted cinnamamides (e.g., 2j, 1p) show submicromolar MICs against Gram-positive pathogens and mycobacteria due to enhanced membrane penetration .
  • Cytotoxicity in chlorinated analogs arises from necrosis induction in serum-free conditions .
  • Chalcones like cardamonin exhibit potent enzyme inhibition (IC₅₀ = 4.35 µM) but distinct mechanisms compared to cinnamamides .

Physicochemical and ADMET Considerations

Table 3: ADMET-Related Properties

Compound Name Solubility Plasma Protein Binding CYP Inhibition References
Target Compound Moderate (predicted) High (due to aromatics) Not reported
2j Low (high logD) Very high Moderate
PAAPM (chalcone) Low High Strong (SPIKE protein interaction)

Key Observations :

  • The target compound’s methoxy and benzyloxy groups may improve aqueous solubility compared to highly halogenated analogs (e.g., 2j), but aromatic rings still limit bioavailability .
  • Chlorinated cinnamamides (e.g., 2j) show higher plasma protein binding and risk of drug-drug interactions via CYP enzymes .

Biological Activity

The compound (2E)-N-[4-(benzyloxy)phenyl]-3-(4-methoxyphenyl)prop-2-enamide , with the CAS number 466661-54-1, is a member of the chalcone family, characterized by its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Molecular Formula and Weight

  • Molecular Formula : C₁₈H₁₉NO₂
  • Molecular Weight : 299.35 g/mol

Structural Characteristics

The compound features a prop-2-enamide backbone with substituents that include:

  • A benzyloxy group at the para position.
  • A methoxy group at the meta position of the phenyl ring.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. In vitro studies have shown that chalcones can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that chalcone derivatives inhibited cell proliferation in breast cancer cells by triggering apoptotic pathways through caspase activation .

Antioxidant Activity

Chalcones are known for their antioxidant properties, which are crucial in combating oxidative stress-related diseases. The presence of methoxy and benzyloxy groups enhances the electron-donating ability of these compounds, leading to improved radical scavenging activity. A comparative analysis showed that similar structures exhibited higher antioxidant activity than their unsubstituted counterparts .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Chalcones have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2, thus reducing inflammation in various models. These effects are attributed to their ability to modulate signaling pathways involved in inflammation .

The biological mechanisms through which this compound exerts its effects include:

  • Inhibition of cell cycle progression : Studies indicate that this compound may interfere with the cell cycle, particularly at the G1/S checkpoint.
  • Induction of apoptosis : The compound activates intrinsic apoptotic pathways, leading to increased cell death in tumor cells.
  • Modulation of signaling pathways : It may affect pathways such as NF-kB and MAPK, which are crucial for cell survival and proliferation.

Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various chalcone derivatives on MCF-7 breast cancer cells. The results indicated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to increased levels of reactive oxygen species (ROS) and subsequent apoptosis induction .

Study 2: Anti-inflammatory Effects

Another research focused on the anti-inflammatory effects of this compound in a rat model of arthritis. The administration of this compound resulted in decreased levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2E)-N-[4-(benzyloxy)phenyl]-3-(4-methoxyphenyl)prop-2-enamide, and what reaction conditions optimize yield?

  • Methodology : The compound can be synthesized via a multi-step coupling reaction. First, prepare the 4-(benzyloxy)aniline intermediate by benzyl protection of 4-aminophenol. Next, react this with 4-methoxycinnamic acid derivatives using carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous dichloromethane under nitrogen. Catalytic DMAP improves acylation efficiency. Purification via column chromatography (silica gel, hexane/EtOAc gradient) typically yields >70% purity .
  • Key Considerations : Monitor stereoselectivity during enamide formation; the (E)-isomer is favored under kinetic control. Use NMR (¹H and ¹³C) to confirm configuration and HPLC to assess purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Analytical Techniques :

  • Spectroscopy : ¹H/¹³C NMR to identify substituent effects (e.g., methoxy protons at δ 3.8 ppm, benzyloxy aromatic protons at δ 7.3–7.5 ppm) .
  • Mass Spectrometry : High-resolution MS (ESI or EI) to confirm molecular ion peaks (expected [M+H]+ at m/z ~388.16) .
  • X-ray Crystallography : For unambiguous stereochemical assignment, though crystallization may require slow evaporation from DMSO/EtOH mixtures .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in anticancer applications?

  • Approach :

  • Substituent Variation : Replace the benzyloxy group with electron-withdrawing (e.g., trifluoromethoxy) or donating (e.g., hydroxyl) groups to assess impact on tubulin polymerization inhibition. Evidence shows trifluoromethoxy groups enhance steric bulk and metabolic stability .
  • Biological Assays : Test derivatives against cancer cell lines (e.g., MCF-7, PC-3) using MTT assays. IC50 values correlate with substituent polarity; hydrophobic groups (e.g., benzyl) improve membrane permeability .
    • Data Interpretation : Compare IC50 values with molecular docking results (e.g., binding affinity to tubulin’s colchicine site via interactions with ASN249 and LYS254) .

Q. How can computational modeling predict the compound’s pharmacokinetic and toxicity profiles?

  • In Silico Tools :

  • Molinspiration/Osiris : Calculate cLogP (optimal range: 2–4), topological polar surface area (<140 Ų for oral bioavailability), and toxicity risks (mutagenicity, hepatotoxicity) .
  • PASS Prediction : Forecast biological activity spectra; this compound’s acrylamide moiety may show protease inhibition or kinase modulation .
    • Validation : Cross-reference predictions with in vitro ADMET assays (e.g., microsomal stability in liver S9 fractions) .

Q. What experimental evidence supports the compound’s mechanism of action in antimicrobial or anticancer contexts?

  • Anticancer Mechanisms :

  • Tubulin Polymerization Assays : Measure fluorescence intensity (ex: 360 nm, em: 420 nm) to quantify inhibition. Derivatives with 4-methoxyphenyl groups achieve ~66% inhibition at 10 µM, comparable to combretastatin A-4 .
  • Apoptosis Induction : Flow cytometry (Annexin V/PI staining) confirms dose-dependent apoptosis in MCF-7 cells (e.g., 40% apoptosis at 5 µM) .
    • Antimicrobial Activity : MIC/MBC assays against Staphylococcus aureus (MIC ~0.15–5.57 µM) reveal potency linked to electron-deficient aromatic rings (e.g., nitro or trifluoromethyl groups) .

Methodological Challenges and Contradictions

Q. How can researchers resolve discrepancies in biological activity data across similar acrylamide derivatives?

  • Hypothesis Testing :

  • Solubility Effects : Use DMSO stock solutions standardized to <0.1% v/v in assays to avoid solvent interference .
  • Metabolic Stability : Compare half-life in liver microsomes; bulky substituents (e.g., benzyloxy) reduce CYP450-mediated degradation .
    • Case Study : Derivatives with 3-nitro substitution show higher antimicrobial activity than 4-nitro analogs, likely due to improved membrane interaction .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-N-[4-(benzyloxy)phenyl]-3-(4-methoxyphenyl)prop-2-enamide
Reactant of Route 2
Reactant of Route 2
(2E)-N-[4-(benzyloxy)phenyl]-3-(4-methoxyphenyl)prop-2-enamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.